Chelidonine hydrochloride

Vue d'ensemble

Description

This compound has been traditionally used for its medicinal properties, including pain relief and treatment of various ailments . Chelidonine hydrochloride is known for its acetylcholinesterase and butyrylcholinesterase inhibitory activity, making it a subject of interest in pharmacological research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chelidonine hydrochloride can be synthesized through a series of chemical reactions involving urethane and benzyl bromide. The urethane is obtained by hydrolyzing 5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxole-5-carbonitrile to generate carboxylic acid, which undergoes Curtius degradation to yield crude isocyanate. The reaction of crude isocyanate with benzyl alcohol produces urethane with the NHCOOC7H7 side group. Benzyl bromide is synthesized by converting 2,3-methylenedioxybenzaldehyde to 1,2,3,4-tetrahydro-7,8-methylenedioxyisoquinol through successive Hofmann and von Braun degradations .

Industrial Production Methods: Industrial production of chelidonine, hydrochloride involves the extraction of the compound from the plant Chelidonium majus. The dried powdered aerial parts and roots of the plant are extracted using ethanol in a Soxhlet apparatus. The obtained extract is evaporated under reduced pressure, dissolved in sulfuric acid, and filtered. The acidic layer is alkalized with ammonia and extracted with chloroform. The organic fraction is dried, filtered, and concentrated under vacuum .

Analyse Des Réactions Chimiques

Types of Reactions: Chelidonine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in condensation reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of chelidonine, hydrochloride .

Applications De Recherche Scientifique

Anticancer Properties

Mechanisms of Action

Chelidonine hydrochloride exhibits significant anticancer activity across various cancer cell lines through several mechanisms:

- Induction of Apoptosis : Research indicates that chelidonine induces apoptosis in multiple cancer types, including pancreatic, gastric, breast, and liver cancers. In pancreatic cancer cells (BxPC-3 and MIA PaCa-2), chelidonine treatment led to increased expression of apoptotic markers such as p53, GADD45A, and cleaved caspase-3, indicating a p53-dependent apoptotic pathway .

- Cell Cycle Arrest : Chelidonine has been shown to cause G2/M phase arrest in cancer cells. For instance, in SGC-7901 human gastric cancer cells, treatment with chelidonine resulted in significant accumulation of cells in the G2/M phase, leading to mitotic slippage and subsequent cell death .

- Overcoming Drug Resistance : Studies suggest that chelidonine can reverse drug resistance in certain cancer models. For example, it has been reported to enhance the cytotoxic effects of doxorubicin in colon cancer cells .

Anti-inflammatory Effects

Chelidonine also demonstrates anti-inflammatory properties that may be beneficial in treating various inflammatory conditions. Its ability to modulate immune responses and reduce inflammation has been documented in studies focusing on liver disorders and other inflammatory diseases .

Pharmacological Activities

In addition to its anticancer and anti-inflammatory effects, chelidonine has several other pharmacological applications:

- Antiviral Activity : Preliminary studies suggest that chelidonine may exhibit antiviral properties, although further research is needed to elucidate its efficacy against specific viral infections .

- Hepatoprotective Effects : Chelidonine has been traditionally used for its hepatoprotective qualities, aiding in the management of liver-related ailments .

Case Studies and Clinical Applications

While much of the research on chelidonine is preclinical, it has been included in therapeutic agents like Ukrain for treating various cancers such as lung, breast, prostate, and pancreatic cancer. Its use in clinical settings is still under investigation, with ongoing studies aimed at establishing its efficacy and safety profiles .

Summary Table of this compound Applications

Mécanisme D'action

Chelidonine hydrochloride exerts its effects through multiple mechanisms:

Acetylcholinesterase and Butyrylcholinesterase Inhibition: By inhibiting these enzymes, chelidonine, hydrochloride increases the levels of acetylcholine and butyrylcholine, enhancing cholinergic transmission.

Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Spasmolytic Activity: this compound relaxes smooth muscles by inhibiting calcium influx and modulating ion channels.

Comparaison Avec Des Composés Similaires

Chelidonine hydrochloride can be compared with other isoquinoline alkaloids such as:

Berberine: Known for its antimicrobial and anti-inflammatory properties.

Chelerythrine: Exhibits strong anticancer activity by binding to G-quadruplex structures in telomeres.

Sanguinarine: Possesses potent antimicrobial and anticancer effects.

Uniqueness: this compound is unique due to its dual inhibitory activity on acetylcholinesterase and butyrylcholinesterase, as well as its ability to induce apoptosis in cancer cells .

Activité Biologique

Chelidonine hydrochloride, an isoquinoline alkaloid derived from the plant Chelidonium majus, has garnered attention for its diverse biological activities, particularly in cancer research. This article explores its mechanisms of action, cytotoxic effects, and potential therapeutic applications based on a review of recent studies.

Chelidonine exhibits multiple mechanisms that contribute to its biological activity:

- Cell Cycle Arrest and Apoptosis : Chelidonine induces cell cycle arrest in the M phase and promotes apoptosis in various cancer cell lines. For instance, it has been shown to inhibit microtubule polymerization, leading to disrupted mitotic processes and subsequent cell death in SGC-7901 human gastric carcinoma cells .

- Telomerase Activity Inhibition : Research indicates that chelidonine reduces telomerase activity by downregulating the expression of the telomerase reverse transcriptase (hTERT) in HepG2 cells. This downregulation is associated with increased apoptotic features in treated cells .

- Regulation of Signaling Pathways : Chelidonine activates several signaling pathways associated with apoptosis. It has been shown to induce apoptosis through the p38-p53 and PI3K/AKT pathways in HeLa cells, as well as through mitochondrial signaling pathways in malignant melanoma cells .

Cytotoxic Effects

The cytotoxicity of chelidonine has been extensively studied across various cancer types:

Studies demonstrate that chelidonine's cytotoxic effects are not only potent but also selective, affecting both chemo-sensitive and resistant cancer cell lines. For example, it has been effective against paclitaxel-resistant head and neck squamous cell carcinoma (HNSCC) lines, highlighting its potential as an alternative treatment option .

Case Studies

- Hepatocellular Carcinoma : In a study examining the effects of chelidonine on HepG2 cells, treatment with concentrations as low as 0.1 µM resulted in significant growth inhibition. Long-term exposure led to morphological changes indicative of cellular senescence, such as increased cell volume and high cytoplasmic-to-nuclear ratios .

- Pancreatic Cancer : Chelidonine was found to induce apoptosis in pancreatic cancer cell lines BxPC-3 and MIA PaCa-2 via upregulation of p53 and GADD45A proteins. The study reported a marked increase in apoptotic cells after treatment with chelidonine, demonstrating its potential for clinical application in pancreatic cancer therapy .

- Gastric Cancer : Research on SGC-7901 cells revealed that chelidonine caused mitotic slippage and subsequent apoptotic-like death. The study provided evidence that chelidonine's mechanism involves disrupting normal mitotic processes, which could be leveraged for therapeutic strategies against gastric cancer .

Propriétés

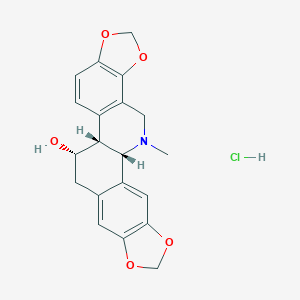

IUPAC Name |

(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5.ClH/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21;/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3;1H/t14-,18-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVURMIFHBFKWNP-PHANBDLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

476-32-4 (Parent) | |

| Record name | Chelidonine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4312-31-6 | |

| Record name | Chelidonine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4312-31-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological effects of Chelidonine Hydrochloride?

A1: this compound, an alkaloid derived from Chelidonium majus, has demonstrated mitodepressive effects on plant cells. Specifically, it inhibits mitosis in the root tip cells of Allium cepa L []. This suggests potential antimitotic activity, which warrants further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.